molecular formula C8H3ClF6 B1333220 1-Chloro-2,4-bis(trifluoromethyl)benzene CAS No. 327-76-4

1-Chloro-2,4-bis(trifluoromethyl)benzene

Cat. No.: B1333220
CAS No.: 327-76-4
M. Wt: 248.55 g/mol
InChI Key: XIVDTLKMHDHQCB-UHFFFAOYSA-N
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Description

1-Chloro-2,4-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF6. It is a derivative of benzene, where two trifluoromethyl groups and one chlorine atom are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules depending on the specific reaction conditions.

Mode of Action

The mode of action of 1-Chloro-2,4-bis(trifluoromethyl)benzene is largely dependent on the specific chemical reaction it is involved in. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, the compound would interact with a boron reagent and a palladium catalyst to form a new carbon-carbon bond .

Biochemical Pathways

Its participation in carbon-carbon bond formation suggests it could potentially influence pathways involving the synthesis or modification of organic compounds .

Pharmacokinetics

Some general properties have been reported . It is also reported to be a CYP1A2 inhibitor . The compound’s logP values, which measure its lipophilicity, range from 2.26 to 6.68 , suggesting it has some degree of lipid solubility. These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of this compound’s action is largely dependent on the specific reaction conditions and targets. In the context of Suzuki–Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, extremes of temperature and direct sunlight, heat, flames, sparks, and static electricity should be avoided . Additionally, the compound should be stored in a dry, well-ventilated area away from light . These factors could influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2,4-bis(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-2,4-bis(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Comparison with Similar Compounds

  • 1-Chloro-4-(trifluoromethyl)benzene
  • 2-Chloro-4-(trifluoromethyl)benzene
  • 1,3-Bis(trifluoromethyl)benzene

Comparison: 1-Chloro-2,4-bis(trifluoromethyl)benzene is unique due to the specific positioning of its trifluoromethyl groups and chlorine atom, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

1-chloro-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVDTLKMHDHQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378282
Record name 1-chloro-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-76-4
Record name 1-chloro-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327-76-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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